2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate
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Overview
Description
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate is a complex organic compound with the molecular formula C26H28N4O2 and a molecular weight of 428.526 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with dicyanovinyl and carbanilate groups. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the dicyanovinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbanilate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The dicyanovinyl group can participate in electron transfer processes, while the quinoline core can interact with various biological molecules. These interactions can modulate cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(2,2-Dicyanovinyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl phenylcarbamate
- 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
Compared to similar compounds, 2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its utility in various applications, such as fluorescence-based assays and organic electronics .
Properties
CAS No. |
18178-47-7 |
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Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-24-23(14-21(18)13-20(16-27)17-28)19(2)15-26(3,4)30(24)10-11-32-25(31)29-22-8-6-5-7-9-22/h5-9,12-14,19H,10-11,15H2,1-4H3,(H,29,31) |
InChI Key |
MBGQLEMLPRDFQM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C=C(C#N)C#N)CCOC(=O)NC3=CC=CC=C3)(C)C |
18178-47-7 | |
Origin of Product |
United States |
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